フェニルスルホニウムクロリド

概要

説明

Phenyl-sulfonium chloride is a colorless, volatile, and water-soluble organic compound with a molecular formula of C6H5SO2Cl. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. Phenyl-sulfonium chloride is also used as a catalyst in organic synthesis, as a reagent in the laboratory, and as a reactant in the production of dyes. The compound is highly reactive and can be used as a source of sulfonium cations, which can be used to synthesize a variety of organic compounds.

科学的研究の応用

表面改質と接着促進

フェニルスルホニウムクロリドは、表面に塗布すると接着性を高めます。基材の水酸基と共有結合を形成し、コーティング、接着剤、シーラントの結合を向上させます。自動車、航空宇宙、電子機器などの業界では、その接着促進特性が役立っています。

これらの用途は、フェニルスルホニウムクロリドの科学研究における多様性と重要性を示しています。 技術の進歩に伴い、この興味深い化合物のさらに革新的な用途を発見できるかもしれません . ご不明な点がございましたら、お気軽にお問い合わせください!

Safety and Hazards

While specific safety and hazards information for Phenyl-sulfonium chloride is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

将来の方向性

Sulfonium salts, including Phenyl-sulfonium chloride, are envisioned for future applications as customized reagents for the late-stage functionalization of advanced organic structures, either in combination with traditional coupling catalysis, or with the more trending areas of photoredox catalysis and electrosynthesis .

作用機序

Target of Action

Phenyl-sulfonium chloride is a type of sulfonium salt that plays a crucial role in various chemical reactions . Its primary targets are organic compounds, particularly those involved in sulfoxide synthesis and cationic photopolymerization .

Mode of Action

Phenyl-sulfonium chloride interacts with its targets through a process known as S-allylation . This process involves the formation of sulfonium intermediates, which then undergo further reactions without [3,3]-sigmatropic rearrangement . In the context of cationic photopolymerization, phenyl-sulfonium chloride acts as a photo-acid generator (PAG), initiating the polymerization process upon exposure to light .

Biochemical Pathways

The biochemical pathways affected by phenyl-sulfonium chloride primarily involve the synthesis of sulfoxides and the initiation of cationic photopolymerization . In sulfoxide synthesis, phenyl-sulfonium chloride contributes to the formation of sulfonium intermediates, which are crucial for the production of allyl sulfoxides . In cationic photopolymerization, it acts as a PAG, triggering the polymerization of epoxy, vinyl ether, and oxetane monomers .

Result of Action

The action of phenyl-sulfonium chloride results in the synthesis of various organosulfur compounds, such as allyl sulfoxides , and the initiation of cationic photopolymerization, leading to the formation of polymers with unique properties . These outcomes have significant implications in fields like pharmaceutical sciences, agrochemistry, and materials science .

Action Environment

The efficacy and stability of phenyl-sulfonium chloride are influenced by several environmental factors. For instance, the S-allylation process it facilitates is sensitive to the presence of certain acid anhydrides or Lewis acids . In cationic photopolymerization, the compound’s performance as a PAG is affected by the intensity and wavelength of the light source .

生化学分析

Cellular Effects

The cellular effects of Phenyl-sulfonium chloride are not well-documented in the literature. It is known to be used in cationic photopolymerization, a powerful method for UV-curing of epoxy, vinyl ether, and oxetane monomers

Molecular Mechanism

The molecular mechanism of Phenyl-sulfonium chloride is primarily associated with its role in cationic photopolymerization . The cation determines the photochemistry (λ max, molecular absorption coefficient, quantum yield), thermal stability and usually also the photosensitization behavior of the onium salt .

Temporal Effects in Laboratory Settings

In laboratory settings, Phenyl-sulfonium chloride has been shown to exhibit advantageous reactivity in photo-differential scanning calorimetry (photo-DSC) studies with common onium salt photo-acid generators (PAGs) . This suggests that it may have temporal effects on cellular function in in vitro or in vivo studies.

Transport and Distribution

The transport and distribution of Phenyl-sulfonium chloride within cells and tissues are not well-documented in the literature. It has been suggested that it could be used as a preanionophore for chloride anion transport .

特性

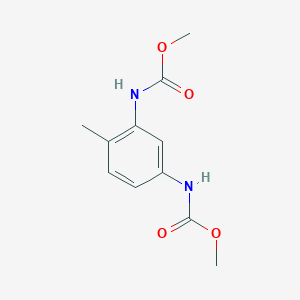

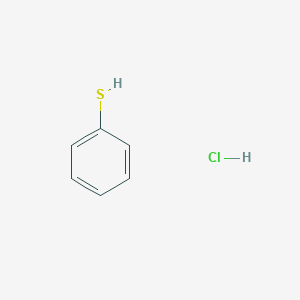

IUPAC Name |

benzenethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S.ClH/c7-6-4-2-1-3-5-6;/h1-5,7H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXXTYYBNQKGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the phenyl-sulfonium chloride moiety contribute to the photolithographic process described in the research?

A1: The phenyl-sulfonium chloride derivative, specifically bis-(4-hydroxy-phenyl)-(4-methoxy-3,5-dimethyl-phenyl)-sulfonium chloride, serves as the core photoactive component within the polymeric PAG. Upon exposure to light, the phenyl-sulfonium chloride moiety undergoes photolysis, generating a strong acid. This photogenerated acid then catalyzes the deprotection of acid-labile protecting groups on linker molecules pre-assembled on a surface. This process allows for the creation of micropatterns on the surface, demonstrated in the research through the creation of an amine pattern for oligonucleotide microarrays [].

Q2: What are the advantages of incorporating the phenyl-sulfonium chloride derivative into a polymer backbone for this application?

A2: Incorporating the phenyl-sulfonium chloride derivative into a polymer backbone offers several advantages for photolithographic applications. Firstly, it enables easy spin-coating of the PAG onto surfaces []. This simplifies the fabrication process and allows for the creation of uniform thin films. Secondly, incorporating the PAG into a polymer matrix can enhance its efficiency in the photolithographic process. The close proximity of multiple PAG units within the polymer structure can lead to a higher concentration of photogenerated acid in the exposed regions, improving the deprotection reaction efficiency [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)

![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B132249.png)

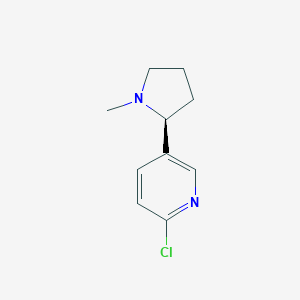

![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)

![1-[(1S,5R)-3-Amino-6,6-dimethylbicyclo[3.1.0]hex-2-en-2-yl]ethanone](/img/structure/B132254.png)